molecular formula C27H39ClN4O3S2 B2821700 4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1052546-09-4

4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No. B2821700
CAS RN: 1052546-09-4
M. Wt: 567.2
InChI Key: QPBPBGAZDUHFBN-UHFFFAOYSA-N
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Description

4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C27H39ClN4O3S2 and its molecular weight is 567.2. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Electrophysiological Activity

Compounds similar to the specified chemical have been synthesized and evaluated for their cardiac electrophysiological activity. For instance, N-substituted imidazolylbenzamides and benzene-sulfonamides have shown potency in vitro, comparable to known class III agents, indicating their potential in treating cardiac arrhythmias (Morgan et al., 1990).

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting effects on steel in acidic solutions. These compounds offer stability and high inhibition efficiencies, suggesting their application in protecting metals against corrosion (Hu et al., 2016).

Enzyme Inhibition

Novel acridine-acetazolamide conjugates, incorporating sulfamoyl-benzamide structures, have been synthesized and shown to inhibit carbonic anhydrases, a class of enzymes involved in various physiological and pathological processes. These findings highlight the potential therapeutic applications of such compounds (Ulus et al., 2016).

Anti-inflammatory Activity

Research on compounds derived from 2-aminothiazole and 2-amino-2-thiazoline, coupled with N,N-dimethylamino)benzoic acid, has demonstrated anti-inflammatory activity. These findings support the exploration of similar compounds for anti-inflammatory therapies (Lynch et al., 2006).

properties

IUPAC Name

4-[butyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N4O3S2.ClH/c1-7-9-16-30(8-2)36(33,34)23-13-11-22(12-14-23)26(32)31(17-10-15-29(5)6)27-28-24-19-20(3)18-21(4)25(24)35-27;/h11-14,18-19H,7-10,15-17H2,1-6H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBPBGAZDUHFBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=CC(=CC(=C3S2)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(N-butyl-N-ethylsulfamoyl)-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride

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